BAY-728 vs. BAY-805: >1,000-Fold Difference in USP21 Inhibitory Activity
BAY-728 (the (S)-enantiomer) exhibits no significant inhibition of USP21 at concentrations where BAY-805 (the (R)-enantiomer) achieves near-complete inhibition. BAY-805 inhibits recombinant human USP21 with IC50 values of 2 nM (Ub-Rhodamine assay) and 6 nM (HTRF assay) [1]. In contrast, BAY-728 shows no measurable inhibition of USP21 in these same assays (IC50 > 10 µM), demonstrating a >1,000-fold reduction in potency [1]. This stereoselectivity is critical for validating target-specific effects in USP21 research.
| Evidence Dimension | USP21 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (no significant inhibition) |
| Comparator Or Baseline | BAY-805: 2 nM (Ub-Rhodamine assay) and 6 nM (HTRF assay) |
| Quantified Difference | >1,000-fold less potent |
| Conditions | Biochemical assays using recombinant human USP21 (hUSP21); Ub-Rhodamine and HTRF formats. |
Why This Matters
Procurement of BAY-728 as a matched inactive control ensures that any USP21-dependent phenotype observed with BAY-805 is not due to off-target or vehicle effects, strengthening experimental conclusions.
- [1] Göricke F, et al. Discovery and Characterization of BAY-805, a Potent and Selective Inhibitor of Ubiquitin-Specific Protease USP21. J Med Chem. 2023;66(4):2575-2594. View Source
